molecular formula C5H11ClN2O2 B1291495 6-(Aminomethyl)morpholin-3-one hydrochloride CAS No. 170799-36-7

6-(Aminomethyl)morpholin-3-one hydrochloride

Cat. No.: B1291495
CAS No.: 170799-36-7
M. Wt: 166.6 g/mol
InChI Key: ZVGJFNSJTCZGQS-UHFFFAOYSA-N
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Description

6-(Aminomethyl)morpholin-3-one hydrochloride is a heterocyclic organic compound with the molecular formula C5H11ClN2O2. It is a derivative of morpholine, a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)morpholin-3-one hydrochloride typically involves the reaction of morpholine derivatives with aminomethylating agents. One common method includes the use of 1,2-amino alcohols as starting materials, which undergo a sequence of coupling, cyclization, and reduction reactions. The reaction conditions often involve the use of α-haloacid chlorides and transition metal catalysts to facilitate the formation of the morpholine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of solid-phase synthesis techniques can also be advantageous for producing high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)morpholin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinone derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

6-(Aminomethyl)morpholin-3-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    Morpholine: A simpler analog without the aminomethyl group.

    4-(Aminomethyl)morpholine: Similar structure but with the aminomethyl group at a different position.

    3-Morpholinone: Lacks the aminomethyl group but retains the morpholine ring structure.

Uniqueness: 6-(Aminomethyl)morpholin-3-one hydrochloride is unique due to the presence of both the aminomethyl group and the morpholinone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and drug development .

Properties

IUPAC Name

6-(aminomethyl)morpholin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-1-4-2-7-5(8)3-9-4;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGJFNSJTCZGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626919
Record name 6-(Aminomethyl)morpholin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170799-36-7
Record name 6-(Aminomethyl)morpholin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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